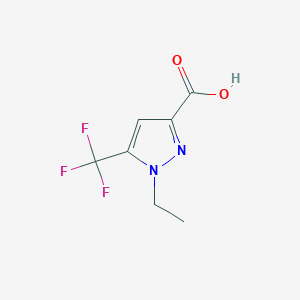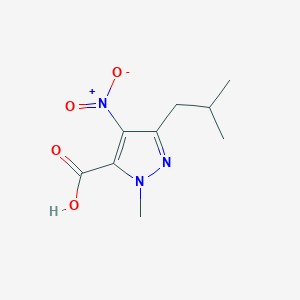
3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid
説明
3-Isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid is a heterocyclic compound with the empirical formula C9H14N2O2 . It has a molecular weight of 182.22 . The compound is solid in form .
Synthesis Analysis
The synthesis of pyrazole compounds, including this compound, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . Recent research describes a unique fragment combination mode [NC] + [CC] + [N] that produces multi-substituted Pyrazoles .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles, including this compound, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A radical addition followed by intramolecular cyclization affords the important pyrazole skeleton in good to excellent yields under mild conditions with wide group tolerance .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 182.22 . The compound is stable under normal temperature and pressure .科学的研究の応用
Synthesis and Transformations
The compound 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid, related to pyrazole derivatives, has been explored in various synthetic and transformation studies. For instance, research by Kormanov et al. (2017) involved the synthesis of methyl 3-(4-methylfurazan-3-yl)-1Н-pyrazole-5-carboxylate through a condensation process, followed by nitration to produce 3(5)-(3-methylfurazan-4-yl)-4-nitro-1Н-pyrazole-5(3)-carboxylic acid. This study demonstrates the potential of such compounds in generating diverse chemical structures through nitration and other chemical transformations, contributing to the field of heterocyclic chemistry and materials science Kormanov et al., 2017.
Coordination Polymers and Metal Complexes
In the realm of coordination chemistry, pyrazole carboxylic acid derivatives serve as ligands in the construction of metal-organic frameworks (MOFs) and coordination polymers. Cheng et al. (2017) synthesized bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands and used them to assemble coordination polymers with Zn(II) and Cd(II) ions. These structures exhibited unique chiral and luminescent properties, highlighting the application of pyrazole carboxylic acids in the development of new materials with potential uses in catalysis, gas storage, and optoelectronics Cheng et al., 2017.
Structural and Dynamic Studies
Pyrazole carboxylic acids also play a significant role in structural chemistry. Infantes et al. (2013) investigated the structure and dynamic properties of simple pyrazole-4-carboxylic acids through crystallography and solid-state NMR. Their study revealed polymorphism and solid-state proton transfer in some of these compounds, underscoring the importance of pyrazole carboxylic acids in understanding solid-state phenomena and designing materials with specific physical properties Infantes et al., 2013.
Safety and Hazards
作用機序
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It’s likely that it interacts with its targets in a manner similar to other nitro-pyrazole compounds, which typically bind to their targets and induce changes in their function .
Biochemical Pathways
Nitro-pyrazole compounds are often involved in various biochemical reactions, including those related to cell signaling and metabolism .
Pharmacokinetics
Similar compounds are typically well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Similar compounds have been known to induce various cellular responses, including changes in cell signaling, gene expression, and metabolic activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its ability to interact with its targets .
特性
IUPAC Name |
2-methyl-5-(2-methylpropyl)-4-nitropyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c1-5(2)4-6-7(12(15)16)8(9(13)14)11(3)10-6/h5H,4H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYYGHMYUNYGKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN(C(=C1[N+](=O)[O-])C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



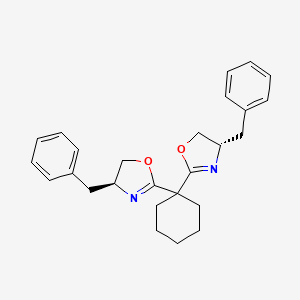


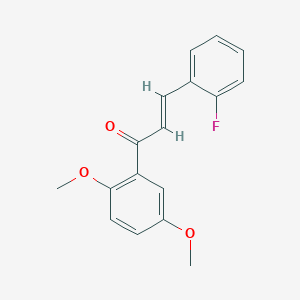
![1-[(4-Isopropylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070541.png)
![1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070547.png)
![1-[(2,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070553.png)
![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070556.png)
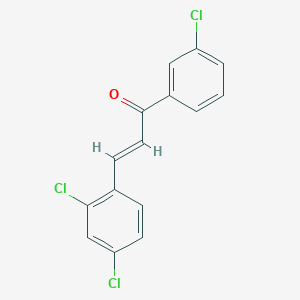
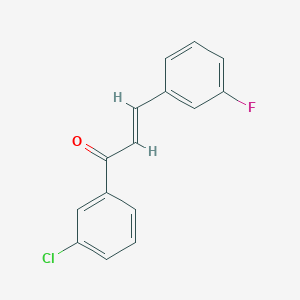
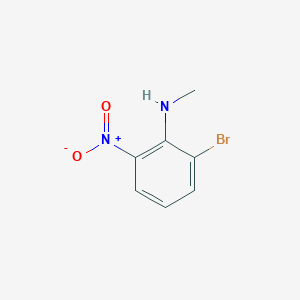
![3-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B3070598.png)
